Cas no 2138270-33-2 ((3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine)
(3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- 2138270-33-2
- EN300-765773
- (3-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine
- (3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine
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- Inchi: 1S/C12H15N3S/c1-14-7-11-8-16-12(15-11)10-4-2-3-9(5-10)6-13/h2-5,8,14H,6-7,13H2,1H3
- InChI Key: NYOVBJILQHXCCP-UHFFFAOYSA-N
- SMILES: S1C=C(CNC)N=C1C1=CC=CC(CN)=C1
Computed Properties
- Exact Mass: 233.09866866g/mol
- Monoisotopic Mass: 233.09866866g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 79.2Ų
(3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-765773-1.0g |
(3-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine |
2138270-33-2 | 95% | 1.0g |
$1299.0 | 2024-05-22 | |
| Enamine | EN300-765773-0.05g |
(3-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine |
2138270-33-2 | 95% | 0.05g |
$1091.0 | 2024-05-22 | |
| Enamine | EN300-765773-0.1g |
(3-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine |
2138270-33-2 | 95% | 0.1g |
$1144.0 | 2024-05-22 | |
| Enamine | EN300-765773-0.25g |
(3-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine |
2138270-33-2 | 95% | 0.25g |
$1196.0 | 2024-05-22 | |
| Enamine | EN300-765773-0.5g |
(3-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine |
2138270-33-2 | 95% | 0.5g |
$1247.0 | 2024-05-22 | |
| Enamine | EN300-765773-2.5g |
(3-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine |
2138270-33-2 | 95% | 2.5g |
$2548.0 | 2024-05-22 | |
| Enamine | EN300-765773-5.0g |
(3-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine |
2138270-33-2 | 95% | 5.0g |
$3770.0 | 2024-05-22 | |
| Enamine | EN300-765773-10.0g |
(3-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine |
2138270-33-2 | 95% | 10.0g |
$5590.0 | 2024-05-22 |
(3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine
Introduction to (3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine and Its Significance in Modern Chemical Research
Compound with the CAS number 2138270-33-2 represents a fascinating molecule in the realm of pharmaceutical chemistry, particularly in the development of novel therapeutic agents. The chemical structure of this compound, specifically (3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine, showcases a unique combination of functional groups that make it a promising candidate for further investigation. This introduction aims to delve into the properties, potential applications, and recent advancements in research involving this compound.
The molecular framework of (3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine incorporates several key features that contribute to its chemical reactivity and biological activity. The presence of a phenyl ring linked to a thiazole moiety is particularly noteworthy, as thiazole derivatives are well-known for their diverse biological properties. Thiazole rings are commonly found in numerous pharmacologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. The incorporation of a methylamino group further enhances the compound's potential for interaction with biological targets.
In recent years, there has been significant interest in developing new therapeutic strategies targeting various diseases. The compound 2138270-33-2 has emerged as a subject of interest due to its structural features that suggest potential applications in drug discovery. Specifically, the combination of a thiazole ring and a phenyl group provides multiple sites for chemical modification, allowing researchers to tailor the molecule for specific biological activities. This flexibility makes it an attractive scaffold for designing novel drugs.
One of the most compelling aspects of (3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine is its potential role in modulating biological pathways associated with inflammation and oxidative stress. These pathways are implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Preliminary studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. For instance, the methylamino group could potentially interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators.
The thiazole ring itself is known to possess various bioactivities, including antimicrobial and antifungal properties. This is attributed to the ability of thiazole derivatives to disrupt essential cellular processes in microorganisms. By integrating this structural motif with other pharmacophores, researchers aim to enhance both potency and selectivity in therapeutic applications. The phenyl ring component further contributes to the molecule's interactions with biological targets by providing additional binding sites and functional groups that can be modified for optimal activity.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques can be used to predict how (3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine interacts with biological targets at the molecular level. These simulations help identify key binding pockets and optimize the compound's structure for better efficacy. Such computational approaches are increasingly integrated into drug discovery pipelines, reducing the time and cost associated with experimental testing.
In addition to its potential therapeutic applications, 2138270-33-2 may also find utility in materials science and industrial chemistry. The unique structural features of this compound make it a candidate for developing new polymers or specialty chemicals with tailored properties. For example, its ability to form stable complexes with metal ions could be exploited in catalytic processes or as components in advanced materials.
The synthesis of complex molecules like (3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine requires sophisticated chemical methodologies. Advances in synthetic chemistry have made it possible to construct intricate molecular frameworks with high precision. Techniques such as palladium-catalyzed cross-coupling reactions are particularly useful for forming carbon-carbon bonds between the phenyl and thiazole moieties. These reactions allow for modular construction of the molecule, enabling researchers to explore different structural variations.
Evaluation of the pharmacological properties of new compounds often involves both in vitro and in vivo studies. In vitro assays can provide rapid screening for initial activity against specific targets, while animal models offer insights into how the compound behaves within a living system. The combination of these approaches helps assess both efficacy and safety profiles before moving to clinical trials. Preliminary data on (3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine suggests promising results in these early stages of testing.
The future direction of research on this compound will likely involve further optimization of its structure to enhance its pharmacological profile. This could include modifications aimed at improving solubility, bioavailability, or selectivity for specific biological targets. Additionally, exploring new synthetic routes may enable more efficient production at scale, which is crucial for commercialization efforts.
In conclusion, compound CAS number 2138270-33-2, specifically named as (3-{4-[(Methylamino)methyl]-1,3-thiazol-2-yl}phenyl)methanamine, represents a significant area of interest in pharmaceutical research due to its unique structural features and potential bioactivities. Its combination of functional groups positions it as a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies,this compound holds promise for contributing to advancements in medicine and materials science.
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